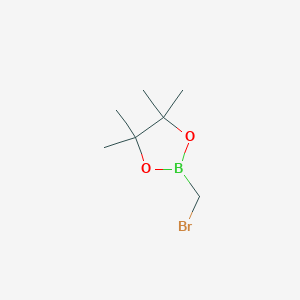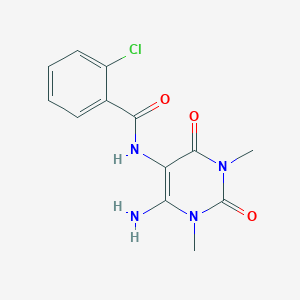
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as 'ADB-chminaca' and belongs to the class of synthetic cannabinoids. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
ADB-chminaca exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by ADB-chminaca leads to various physiological and biochemical effects.
生化学的および生理学的効果
ADB-chminaca has been shown to induce various effects on the body, including alterations in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation. ADB-chminaca has also been shown to have anti-inflammatory and analgesic properties.
実験室実験の利点と制限
ADB-chminaca has several advantages as a research tool, including its potency and selectivity for cannabinoid receptors. It is also relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations, including its potential toxicity and the lack of long-term studies on its effects.
将来の方向性
There are several future directions for the study of ADB-chminaca. One area of research is the development of more potent and selective compounds that can target specific cannabinoid receptors. Another area of research is the study of the long-term effects of ADB-chminaca on the body. Additionally, ADB-chminaca can be used as a tool to study the role of cannabinoid receptors in various physiological processes, including pain regulation and immune function.
Conclusion:
In conclusion, ADB-chminaca is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including drug development and the study of cannabinoid receptors. Further research is needed to fully understand the effects of ADB-chminaca on the body and its potential applications.
合成法
The synthesis of ADB-chminaca involves the reaction of 2-chlorobenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine in the presence of a base. The resulting compound undergoes further reactions to yield ADB-chminaca. Several modifications to this method have been made to improve the yield and purity of the compound.
科学的研究の応用
ADB-chminaca has been extensively studied for its potential applications in various fields of science. It has been used as a research tool in the study of cannabinoid receptors, which play a crucial role in various physiological processes. ADB-chminaca has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
特性
CAS番号 |
166115-73-7 |
|---|---|
製品名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
分子式 |
C13H13ClN4O3 |
分子量 |
308.72 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,15H2,1-2H3,(H,16,19) |
InChIキー |
XMVWFQNVGJVOKJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
同義語 |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-chloro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
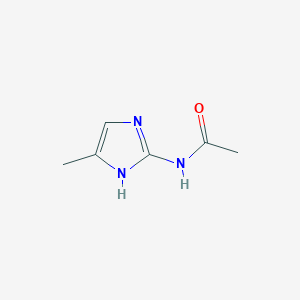
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
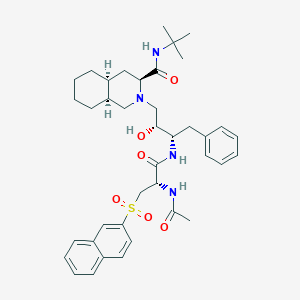
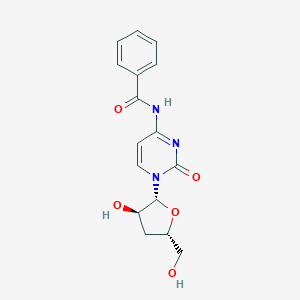
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
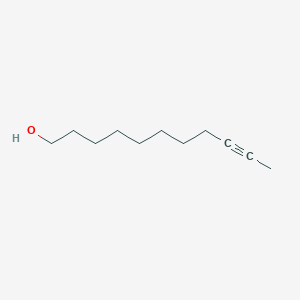
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)



![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
